
3-Methyl-5-nitrofuran-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-5-nitrofuran-2-carbaldehyde: is a chemical compound with the following structure:
CH3−C(O)−C(NO2)=O
It belongs to the class of carbonyl-containing nitrofurans, which have theoretical and practical significance. These compounds are used in the synthesis of biologically active substances .
Vorbereitungsmethoden
a. Nitration of Furfural: One common approach to synthesize 5-nitrofuran-2-carbaldehyde involves nitration reactions. For instance:
- Furfural (1) can be nitrated using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid, yielding 5-nitrofuran-2-carbaldehyde (5) in 60% yield.
- Alternatively, (5-nitrofuran-2-yl)methanediyl diacetate (4) can be synthesized by nitration of furfural (1) and then hydrolyzed to obtain nitrofuran 5 in 83–88% yields .
- N-(5-acetyl-2-nitrofuran-3-yl)acetamide (6) can be prepared from N-(5-acetylfuran-3-yl)acetamide (2) using the same nitration method.
- Methyl 5-nitrofuran-2-carboxylate (7) can be obtained from methyl furan-2-carboxylate (3) via nitration .
Analyse Chemischer Reaktionen
3-Methyl-5-nitrofuran-2-carbaldehyde can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation. Major products formed from these reactions vary based on the reaction type.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity due to its unique structure.
Medicine: Potential antimicrobial or antitubercular properties.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The precise mechanism by which 3-Methyl-5-nitrofuran-2-carbaldehyde exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Remember that further research and experimental studies are essential to fully understand its properties and applications.
Eigenschaften
Molekularformel |
C6H5NO4 |
|---|---|
Molekulargewicht |
155.11 g/mol |
IUPAC-Name |
3-methyl-5-nitrofuran-2-carbaldehyde |
InChI |
InChI=1S/C6H5NO4/c1-4-2-6(7(9)10)11-5(4)3-8/h2-3H,1H3 |
InChI-Schlüssel |
OKKYAAHCUOEEQM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC(=C1)[N+](=O)[O-])C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


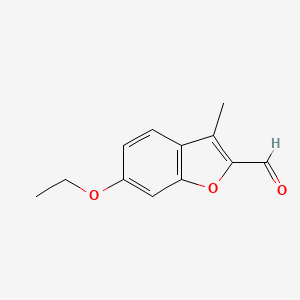
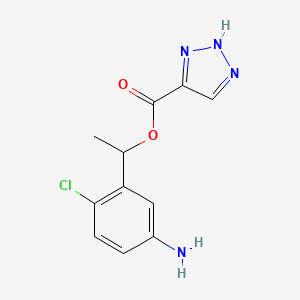
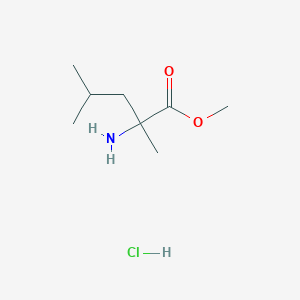
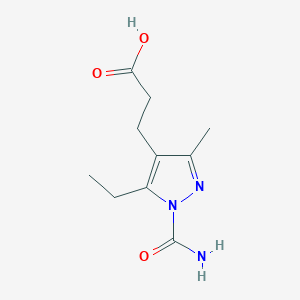
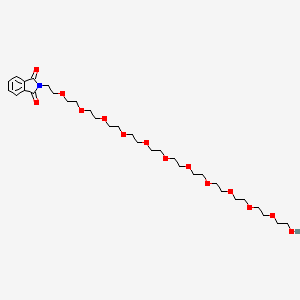
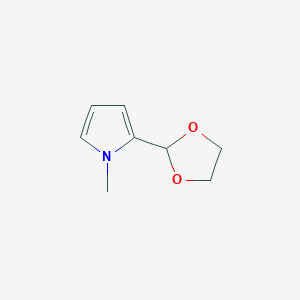
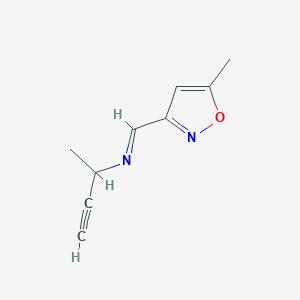
![5-Bromo-6-chlorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B12870987.png)
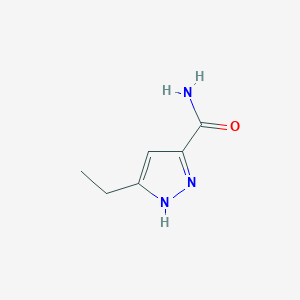
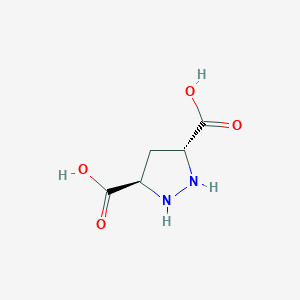
![(1R,3S,4R,5R)-2-benzoyl-3-hydroxy-8-methyl-8-aza-2-borabicyclo[3.2.1]octane-4-carboxylic acid](/img/structure/B12870998.png)
![3-(2-Chlorobenzo[d]oxazol-4-yl)acrylic acid](/img/structure/B12871001.png)
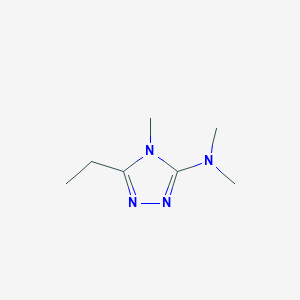
![3-(2,4-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12871004.png)
